2-iodo-4-nitro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

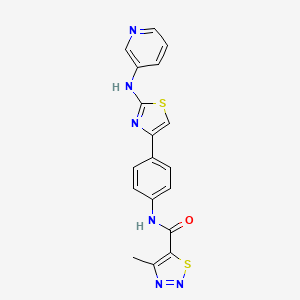

2-iodo-4-nitro-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the indole family and is characterized by its yellow crystalline appearance. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular formula of this compound is C8H5IN2O2 . It has a molecular weight of 288.0420 . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .Mechanism of Action

Biochemical Pathways

They are important types of molecules and natural products and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-4-nitro-1H-indole in lab experiments is its potent antitumor activity, which makes it a promising candidate for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may hinder its use in certain applications.

Future Directions

There are several future directions for research on 2-iodo-4-nitro-1H-indole. One of the most promising directions is the development of new cancer treatments based on this compound. Another direction is the development of new fluorescent probes for detecting DNA damage caused by environmental pollutants. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its potent antitumor activity, anti-inflammatory activity, and antioxidant activity make it a promising candidate for developing new cancer treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 2-iodo-4-nitro-1H-indole involves the reaction of 2-iodoaniline with nitroacetanilide in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

2-iodo-4-nitro-1H-indole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in medicinal chemistry, where it has been found to exhibit potent antitumor activity. It has also been studied for its potential as a fluorescent probe for detecting DNA damage caused by environmental pollutants.

Safety and Hazards

The safety data sheet for 2-iodo-4-nitro-1H-indole suggests that it is hazardous . Precautionary measures include avoiding ingestion and inhalation, not spraying on an open flame or other ignition source, and keeping away from heat/sparks/open flames/hot surfaces . It is also recommended to store it away from clothing/combustible materials .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-iodo-4-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREYKHIFQJRJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)I)C(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)

![3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2883909.png)

![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)

![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)

![2-(4-fluorophenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2883917.png)

![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)